molecular formula C13H11BrO B1597510 4-Bromo-3'-methoxybiphenyl CAS No. 74447-69-1

4-Bromo-3'-methoxybiphenyl

Cat. No. B1597510
CAS RN: 74447-69-1
M. Wt: 263.13 g/mol
InChI Key: WCGIXEAVNURZGB-UHFFFAOYSA-N
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Description



  • 4-Bromo-3’-methoxybiphenyl is a synthetic organic compound with the molecular formula C<sub>13</sub>H<sub>11</sub>BrO .

  • It belongs to the class of biphenyl derivatives and contains a bromine atom and a methoxy group.

  • The compound is used in various research applications.





  • Synthesis Analysis



    • Synthesis methods for 4-Bromo-3’-methoxybiphenyl include the bromination of 4-methoxybiphenyl using appropriate reagents.

    • Literature sources provide details on specific synthetic routes.





  • Molecular Structure Analysis



    • The molecular formula indicates the presence of 13 carbon atoms , 11 hydrogen atoms , 1 bromine atom , and 1 oxygen atom .

    • The biphenyl structure consists of two benzene rings connected by a single bond.

    • The methoxy group (-OCH<sub>3</sub>) is attached to one of the benzene rings.





  • Chemical Reactions Analysis



    • Reactivity : 4-Bromo-3’-methoxybiphenyl can participate in various organic reactions , including substitution , coupling , and functional group transformations .





  • Physical And Chemical Properties Analysis



    • Density : 1.4 g/cm³

    • Boiling Point : 341.2 °C

    • Flash Point : 140.2 °C

    • Solubility : Soluble in organic solvents.

    • Other properties : Refer to safety data sheets for additional details.




  • Scientific Research Applications

    Application 1: Photoactive Materials

    • Summary of the Application : The compound “4-Bromo-3’-methoxybiphenyl” has been used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . This molecule is photoactive in solution, meaning it can change its structure in response to light . Such photoactive materials have potential applications in areas like advanced sensors, drug delivery, data storage, and molecular switches .
    • Methods of Application or Experimental Procedures : The synthesis and structure of this novel ortho-fluoroazobenzene is described in the referenced study . The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit . The position of ortho-fluoro azo rings differ between the two rotomers .
    • Results or Outcomes : Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state . In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .

    Application 2: Synthesis of Non-Sterically Hindering Chelates

    • Summary of the Application : “4-Bromo-3’-methoxybiphenyl” can be used as a building block to prepare a new family of non-sterically hindering chelates, including a macrocyclic system .
    • Results or Outcomes : The creation of these new chelates expands the range of ligands available for coordination chemistry and could have implications for the design of new metal-based catalysts .

    Application 3: Solid Phase Synthesis of Aromatics

    • Summary of the Application : “4-Bromo-3’-methoxybiphenyl” has been used in the synthesis of a pyrazole library via a new germanium-based linker for solid phase synthesis .
    • Results or Outcomes : The creation of a pyrazole library expands the range of heterocyclic compounds available for drug discovery and other applications .

    Safety And Hazards



    • 4-Bromo-3’-methoxybiphenyl is considered hazardous due to its potential for skin irritation , eye irritation , and respiratory irritation .

    • Proper handling precautions are necessary.




  • Future Directions



    • Research avenues include exploring its applications in materials science, organic synthesis, and pharmacology.

    • Investigate its potential biological activities and environmental impact .




    Remember that this analysis is based on available information, and further studies may reveal additional insights. For a more detailed review, consult relevant scientific literature123.


    properties

    IUPAC Name

    1-bromo-4-(3-methoxyphenyl)benzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H11BrO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WCGIXEAVNURZGB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=CC(=C1)C2=CC=C(C=C2)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H11BrO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90373710
    Record name 4-Bromo-3'-methoxybiphenyl
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90373710
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    263.13 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Bromo-3'-methoxybiphenyl

    CAS RN

    74447-69-1
    Record name 4-Bromo-3'-methoxybiphenyl
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90373710
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    9
    Citations
    N Basarić, N Cindro, D Bobinac, L Uzelac… - Photochemical & …, 2002 - Springer
    … The Grignard reagent was prepared from 4-bromo-3¢methoxybiphenyl (1.35 g, 5.13 mmol) and magnesium (0.16 g, 6.90 mmol), and reacted with 2-adamantanone (0.95 g, 6.3 mmol) to …
    Number of citations: 30 link.springer.com
    A Oster, T Klein, R Werth, P Kruchten, E Bey… - Bioorganic & Medicinal …, 2010 - Elsevier
    … The title compound was prepared by reaction of 4′-bromo-3-methoxybiphenyl (4ii) (300 mg, 1.14 mmol), 2-methoxy-5-pyridineboronic acid (209 mg, 1.37 mmol), caesium carbonate (…
    Number of citations: 39 www.sciencedirect.com
    E Bey, S Marchais-Oberwinkler, R Werth… - Journal of medicinal …, 2008 - ACS Publications
    … The title compound was prepared by reaction of 4′-bromo-3-methoxybiphenyl (35ii) (500 mg, 1.90 mmol), 3-methoxybenzeneboronic acid (346 mg, 2.28 mmol), sodium carbonate (…
    Number of citations: 130 pubs.acs.org
    E Bey, S Marchais-Oberwinkler, R Werth… - Development of a New …, 2008 - core.ac.uk
    … The title compound was prepared by reaction of 4'-bromo3-methoxybiphenyl (35ii)(500 mg, 1.90 mmol), 3-methoxybenzeneboronic acid (346 mg, 2.28 mmol), sodium carbonate (403 …
    Number of citations: 3 core.ac.uk
    E Bey, S Marchais-Oberwinkler, M Negri… - Journal of medicinal …, 2009 - ACS Publications
    … The title compound was prepared by reaction of 4′-bromo-3-methoxybiphenyl (38b) (230 mg, 0.87 mmol), 4-methoxy-3-methylbenzeneboronic acid (172 mg, 1.04 mmol), cesium …
    Number of citations: 100 pubs.acs.org
    Z Yu, JPD van Veldhoven… - Allosteric …, 2015 - scholarlypublications …
    We explored structure-kinetics relationships and structure-affinity relationships in four series of Kv11. 1 (hERG) blockers. We learned that despite dramatic differences in affinity and …
    E Bey, S Marchais-Oberwinkler, M Negri… - … of a New Class of Potent … - core.ac.uk
    … The title compound was prepared by reaction of 4'-bromo-3-methoxybiphenyl (38b)(175 mg, 0.67 mmol), 3-fluoro-4-methoxybenzeneboronic acid (136.7 mg, 0.88 mmol), caesium …
    Number of citations: 3 core.ac.uk
    N Arai, K Narasaka - Bulletin of the Chemical Society of Japan, 1995 - journal.csj.jp
    The one-electron oxidation of α-(arylazo)triphenylmethanes by cerium(IV) ammonium nitrate (CAN) generated aryl radicals along with the triphenylmethyl cation. When the reaction was …
    Number of citations: 13 www.journal.csj.jp
    E Bey, S Marchais-Oberwinkler, M Negri, P Kruchten… - … hochaktiver und selektiver … - d-nb.info
    … The title compound was prepared by reaction of 4'-bromo-3-methoxybiphenyl (38b)(230 mg, 0.87 mmol), 4-methoxy-3methylbenzeneboronic acid (172 mg, 1.04 mmol), caesium …
    Number of citations: 5 d-nb.info

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